N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide: is a complex organic compound with a unique structure that combines a piperidine ring, a quinoline moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides.
Final Coupling: The final step involves coupling the piperidine ring with the quinoline-sulfonyl intermediate under specific conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) under pressure.
Substitution: Halogenating agents like bromine (Br₂) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the quinoline moiety can intercalate with DNA or other biomolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)sulfanilamide: Similar in structure but lacks the quinoline moiety.
4-Methoxyformanilide: Contains the methoxyphenyl group but lacks the piperidine and quinoline components.
4(3H)-quinazolinone: Shares the quinoline structure but differs in the rest of the molecule.
Uniqueness
N-(4-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a quinoline moiety, and a sulfonyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25N3O5S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(8-methoxyquinolin-5-yl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H25N3O5S/c1-30-18-7-5-17(6-8-18)25-23(27)16-11-14-26(15-12-16)32(28,29)21-10-9-20(31-2)22-19(21)4-3-13-24-22/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,27) |
InChI Key |
NIMXKLODSVVHCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C4C=CC=NC4=C(C=C3)OC |
Origin of Product |
United States |
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